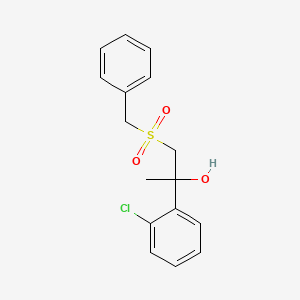

1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

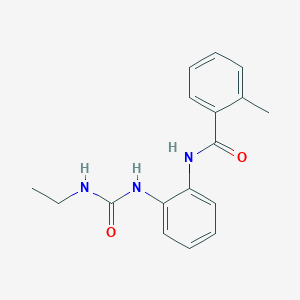

1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol, also known as BSPCP, is an organic compound that has found many uses in both scientific research and industrial applications. It is a colorless, crystalline solid with a melting point of about 60°C. BSPCP is a versatile compound that can be used as a reactant in organic synthesis or as a catalyst. It is also used in the production of pharmaceuticals and agrochemicals, as well as in the development of new materials.

Applications De Recherche Scientifique

High Asymmetric Induction in Radical Reactions

A study by Ogura, Kayano, and Akazome (1997) highlighted the high 1,2-asymmetric induction achieved by the addition of a 1-hydroxy-1-methylethyl radical to γ-hydroxy α,β-unsaturated carboxylic esters and sulfones. This process, which involves radical addition to sulfones, could imply that compounds similar to "1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol" may serve as intermediates or reagents in stereoselective synthesis, offering pathways to produce chiral molecules with high selectivity (Ogura, Kayano, & Akazome, 1997).

Asymmetric Hydrogenation of Alpha-Hydroxy Ketones

The research conducted by Ohkuma et al. (2007) on the asymmetric hydrogenation of alpha-hydroxy aromatic ketones to achieve high enantioselectivity suggests potential applications of "1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol" in catalysis. Such compounds could be used either as substrates or as ligands in catalytic complexes to facilitate the selective synthesis of enantiomerically pure products (Ohkuma et al., 2007).

Chiral Separation Technologies

Carradori et al. (2018) investigated the chiral recognition capabilities of sulfone compounds on chiral stationary phases for chromatographic separations. This indicates that "1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol" could potentially be used in the development of new materials for chiral separation, aiding in the purification of enantiomers in pharmaceutical and chemical research (Carradori, Secci, Faggi, & Cirilli, 2018).

Fuel Cell Applications

A study by Matsumoto, Higashihara, and Ueda (2009) on the preparation of sulfonated poly(ether sulfone)s for fuel cell applications suggests that similar sulfone compounds might be relevant in the development of proton exchange membranes. These membranes are crucial for the efficiency and performance of fuel cells, pointing towards a potential application of "1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol" in energy technology (Matsumoto, Higashihara, & Ueda, 2009).

Propriétés

IUPAC Name |

1-benzylsulfonyl-2-(2-chlorophenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClO3S/c1-16(18,14-9-5-6-10-15(14)17)12-21(19,20)11-13-7-3-2-4-8-13/h2-10,18H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHVAGLKFSCQPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)CC1=CC=CC=C1)(C2=CC=CC=C2Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol](/img/structure/B2850044.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2850053.png)

![N-(3,5-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2850057.png)

![8-(Difluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B2850061.png)